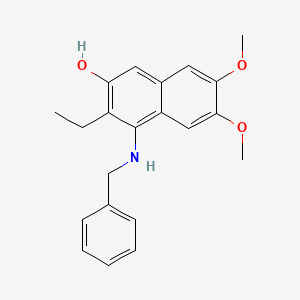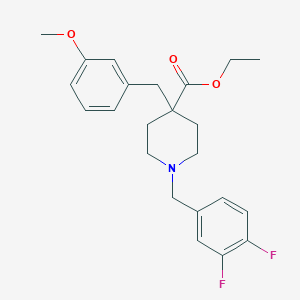![molecular formula C17H26ClNO5 B4961966 [4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate](/img/structure/B4961966.png)
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate, also known as CMEP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
作用机制
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate selectively blocks the activity of mGluR5 by binding to its allosteric site. This leads to the inhibition of downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium. The blockade of mGluR5 activity has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of neurotransmitters, such as glutamate, GABA, and dopamine, in various brain regions. This compound can also regulate the expression of various genes and proteins involved in synaptic plasticity, neuroinflammation, and cell survival. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate has several advantages for lab experiments. It is a selective and potent antagonist for mGluR5, which allows for the investigation of the specific role of this receptor in various processes. This compound is also stable and can be easily synthesized and purified. However, this compound has some limitations. It has low solubility in water, which can limit its use in some experiments. In addition, this compound can have off-target effects on other receptors, which can complicate the interpretation of the results.
未来方向
There are several future directions for the use of [4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate in scientific research. One direction is the investigation of the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound can also be used to study the role of mGluR5 in the regulation of circadian rhythms and sleep. Another direction is the development of more selective and potent mGluR5 antagonists for therapeutic use. Finally, this compound can be used in combination with other compounds to investigate the interaction between different signaling pathways in the brain.
Conclusion:
In conclusion, this compound is a selective antagonist for mGluR5 that has been widely used in scientific research. It has therapeutic potential for various neurological and psychiatric disorders and has been shown to have a wide range of biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate can be synthesized by the reaction between 4-chloro-2-methylphenol and 4-bromo-1-butanol, followed by the reaction with diethylamine. The final product is obtained by the reaction with oxalic acid. The purity and yield of this compound can be improved by recrystallization.
科学研究应用
[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate has been widely used as a tool compound to investigate the function of mGluR5 in various physiological and pathological processes. It has been shown to be effective in the treatment of neuropathic pain, anxiety, depression, addiction, and cognitive disorders. This compound has also been used to study the role of mGluR5 in synaptic plasticity, learning and memory, and neuroinflammation.
属性
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N,N-diethylbutan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-4-17(5-2)10-6-7-11-18-15-9-8-14(16)12-13(15)3;3-1(4)2(5)6/h8-9,12H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTUGGPLRLJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)


![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)
![3-benzyl-8-methyl-3a,4,5,6,6a,11a-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one](/img/structure/B4961968.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(4-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4961970.png)